molecular formula C14H22O4 B12558158 2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) CAS No. 143149-10-4

2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)

Cat. No.: B12558158
CAS No.: 143149-10-4
M. Wt: 254.32 g/mol
InChI Key: MVXDNDWEXFAWNV-UHFFFAOYSA-N
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Description

2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) is an organic compound with a complex structure that includes two 3,4-dihydro-2H-pyran rings connected by an ethane-1,2-diylbis(oxymethylene) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) typically involves the reaction of 3,4-dihydro-2H-pyran with ethane-1,2-diol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways involved depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) is unique due to its specific combination of 3,4-dihydro-2H-pyran rings and ethane-1,2-diylbis(oxymethylene) linker. This structure imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis and materials science .

Biological Activity

The compound 2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, toxicity profiles, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H34O6\text{C}_{18}\text{H}_{34}\text{O}_6

This structure features two 3,4-dihydro-2H-pyran moieties connected by an ethane-1,2-diyl linker.

Pharmacological Effects

Research indicates that compounds containing the 3,4-dihydro-2H-pyran structure exhibit a range of biological activities. Notably, derivatives of 3,4-dihydro-2H-pyran have shown significant affinity for adenosine receptors, particularly A2A and A3 subtypes. The compound's structural modifications can lead to enhanced receptor selectivity and potency.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Adenosine Receptor AgonismHigh affinity for A2A (K_i = 3.76 nM)
Antihypertensive ActivityActive in spontaneously hypertensive rats
ToxicityAcute oral LD50 between 1640-3740 mg/kg

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the pyran ring can significantly influence the biological activity of the compound. For instance, substituents at various positions on the pyran ring can enhance or diminish receptor binding affinity and selectivity.

Key Findings:

  • The presence of electron-withdrawing groups at specific positions on the pyran moiety increases activity.
  • Removal or alteration of functional groups can lead to a loss of pharmacological efficacy.

Case Study 1: Adenosine Receptor Interactions

In a study investigating the binding affinity of various derivatives of 3,4-dihydro-2H-pyran for adenosine receptors, it was found that certain modifications resulted in compounds with significantly improved selectivity for A2A and A3 receptors. Compound 3 , derived from the modification of 3,4-dihydro-2H-pyran, exhibited a K_i value of 3.76 nM at A2A receptors, showcasing its potential as a therapeutic agent in anti-inflammatory treatments .

Case Study 2: Antihypertensive Effects

Another study evaluated the antihypertensive properties of compounds related to 3,4-dihydro-2H-pyran. The results indicated that certain derivatives effectively reduced blood pressure in spontaneously hypertensive rats at doses as low as 1 mg/kg. The mechanism was hypothesized to involve modulation of vascular smooth muscle activity through adenosine receptor pathways .

Toxicity Profile

The toxicity assessment of 2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) indicates moderate acute toxicity with an LD50 ranging from 1640 to 3740 mg/kg when administered orally to rats. Symptoms observed included staggering and respiratory distress . Further studies are required to assess chronic exposure effects and potential long-term health impacts.

Properties

CAS No.

143149-10-4

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

2-[2-(3,4-dihydro-2H-pyran-2-ylmethoxy)ethoxymethyl]-3,4-dihydro-2H-pyran

InChI

InChI=1S/C14H22O4/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14/h3-4,7-8,13-14H,1-2,5-6,9-12H2

InChI Key

MVXDNDWEXFAWNV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC=C1)COCCOCC2CCC=CO2

Origin of Product

United States

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